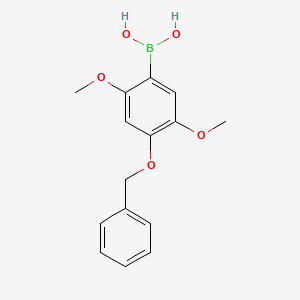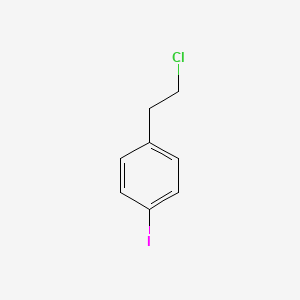
Benzyl (2-chloroethyl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-chloroethyl)methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a 2-chloroethyl group, and a methyl group attached to the carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl (2-chloroethyl)methylcarbamate can be synthesized through various methods. One common method involves the reaction of benzyl chloroformate with 2-chloroethylamine and methylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate.
Industrial Production Methods
In industrial settings, the production of benzyl 2-chloroethyl(methyl)carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2-chloroethyl)methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and various amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products include benzaldehyde, benzoic acid, and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-chloroethyl)methylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzyl 2-chloroethyl(methyl)carbamate involves the formation of a covalent bond with the target molecule. The carbamate group can react with nucleophiles such as amines, thiols, and alcohols, forming stable carbamate linkages. This reaction can protect the functional groups from unwanted reactions during subsequent synthetic steps. The benzyl group can be removed under specific conditions, allowing for the release of the protected amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-chloroethyl and methyl groups.
2-Chloroethyl carbamate: Similar structure but lacks the benzyl and methyl groups.
Methyl carbamate: Similar structure but lacks the benzyl and 2-chloroethyl groups.
Uniqueness
Benzyl (2-chloroethyl)methylcarbamate is unique due to the presence of both the benzyl and 2-chloroethyl groups, which provide distinct reactivity and selectivity in chemical reactions. The combination of these groups allows for versatile applications in organic synthesis, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
benzyl N-(2-chloroethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
SHHZBAVUQMNXKO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCl)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8572229.png)
![2-Chloro-1-[4-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-ethanone](/img/structure/B8572235.png)

![3-Fluoro-4-[(6-methylpyridin-3-yl)oxy]aniline](/img/structure/B8572245.png)



![[Trans-2-ethynylcyclopropyl]methanol](/img/structure/B8572276.png)


